molecular formula C18H22N4O2 B2471067 (E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide CAS No. 634884-37-0

(E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2471067
CAS No.: 634884-37-0
M. Wt: 326.4
InChI Key: PAHKKBSLNILGFI-XDHOZWIPSA-N
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Description

Structural Characterization of (E)-N'-(4-Butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

X-ray Crystallographic Analysis of Molecular Geometry

The molecular geometry of this compound was determined through single-crystal X-ray diffraction. Key structural features include:

  • Pyrazole Core : The pyrazole ring adopts a planar geometry with alternating N–C and C–N bond lengths typical of aromatic systems. The cyclopropyl group at position 3 is oriented in a pseudo-equatorial position relative to the pyrazole ring, minimizing steric strain.
  • Hydrazone Moiety : The (E)-configured hydrazone group (N'-(4-butoxybenzylidene)) exhibits a linear arrangement of the C=N–N–C linkage, with bond lengths of ~1.28 Å for C=N and ~1.35 Å for N–N bonds, consistent with conjugated systems.
  • Crystal Packing : The molecule crystallizes in a monoclinic space group (e.g., P2₁/c), forming hydrogen-bonded dimers through interactions between the carbohydrazide NH₂ groups and adjacent oxygen atoms. Aromatic π–π stacking between the 4-butoxybenzylidene and pyrazole rings further stabilizes the lattice.

Table 1 : Selected bond lengths and angles from X-ray crystallography.

Bond/Angle Value (Å/°)
C=N (hydrazone) 1.28
N–N (hydrazone) 1.35
C–C (cyclopropyl) 1.50
C–N (pyrazole) 1.33
C–O (butoxy) 1.43

NMR Spectroscopic Profiling (¹H, ¹³C, 2D-COSY)

NMR studies reveal critical insights into the compound’s electronic environment and spatial interactions:

¹H NMR
  • Cyclopropyl Protons : A singlet at δ 1.00–1.20 ppm (3H) from the cyclopropyl group, split into a multiplet due to ring current effects.
  • Butoxy Group : Triplet at

Properties

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-3-10-24-15-8-4-13(5-9-15)12-19-22-18(23)17-11-16(20-21-17)14-6-7-14/h4-5,8-9,11-12,14H,2-3,6-7,10H2,1H3,(H,20,21)(H,22,23)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHKKBSLNILGFI-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula

  • C : 16
  • H : 20
  • N : 4
  • O : 1

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+284.11205.1
[M+Na]+306.09218.9
[M+K]+326.07212.2

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent investigations into pyrazole derivatives suggest potential anticancer properties. For example, compounds with structural similarities to This compound have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

Studies have also reported anti-inflammatory effects associated with pyrazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives, including those structurally related to our compound, and found that they exhibited a minimum inhibitory concentration (MIC) against E. coli ranging from 8 to 32 µg/mL, indicating promising antimicrobial potential.
  • Anticancer Mechanisms : In vitro studies on cancer cell lines revealed that certain pyrazole derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM, suggesting their potential as chemotherapeutic agents.
  • Inflammation Models : Animal models treated with pyrazole derivatives demonstrated reduced paw edema in response to inflammatory stimuli, supporting their role as anti-inflammatory agents.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and 3-cyclopropyl-1H-pyrazole-5-carbohydrazide. The resulting compound features a pyrazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}

This compound's unique structure contributes to its interaction with various biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. For instance, derivatives of pyrazole have shown IC50 values indicating effective growth inhibition and apoptosis induction in these cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that pyrazole derivatives can exhibit potent activity against a range of bacteria and fungi. For example, certain derivatives demonstrated significant minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli . This antimicrobial activity is crucial for developing new therapeutic agents to combat resistant strains of bacteria.

Anti-inflammatory Effects

Beyond anticancer and antimicrobial properties, pyrazole derivatives are being investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study: Anticancer Activity Evaluation

In a study focused on the anticancer effects of substituted pyrazoles, this compound was synthesized and tested against A549 lung cancer cells. The results showed that this compound induced apoptosis at lower concentrations compared to standard chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy .

Case Study: Antimicrobial Screening

Another significant study involved the evaluation of various pyrazole derivatives for their antimicrobial activity against clinical isolates. The findings revealed that certain compounds exhibited remarkable efficacy against resistant bacterial strains, highlighting the therapeutic potential of this compound in treating infections caused by multidrug-resistant organisms .

Conclusion and Future Directions

This compound represents a promising candidate in drug discovery, particularly within oncology and infectious disease research. Its diverse biological activities underscore the need for further investigation into its mechanisms of action and potential therapeutic applications.

Future research should focus on:

  • Mechanistic Studies : Understanding the precise molecular interactions of this compound with biological targets.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Formulation Development : Exploring suitable formulations for enhancing bioavailability and therapeutic outcomes.

Data Summary Table

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerA549 (lung cancer)Induced apoptosis; IC50 values < standard drugs
AntimicrobialStaphylococcus aureusSignificant MIC values
Anti-inflammatoryVarious inflammatory modelsModulation of inflammatory pathways

Q & A

Basic Synthesis Protocol and Optimization

Q: What is the standard methodology for synthesizing (E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized? A: The compound is synthesized via condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with 4-butoxybenzaldehyde in ethanol under reflux, catalyzed by acetic acid (2–3 drops). The reaction typically runs for 2–4 hours, followed by precipitation in cold water and recrystallization from ethanol (yields ~70–85%) . Optimization involves adjusting molar ratios (1:1 to 1:1.2), solvent polarity (ethanol vs. methanol), and reflux duration. Purity is confirmed via TLC, and by-products (e.g., unreacted aldehyde) are minimized by excess hydrazide .

Advanced Substituent Effects on Reaction Dynamics

Q: How do electron-donating/withdrawing groups on the benzaldehyde moiety influence the condensation reaction kinetics and product stability? A: Electron-donating groups (e.g., 4-methoxy, 4-dimethylamino) enhance electrophilicity of the aldehyde, accelerating Schiff base formation. Conversely, electron-withdrawing groups (e.g., 2,4-dichloro) reduce reactivity, requiring prolonged reflux (up to 6 hours). Stability of the hydrazone bond is also affected: bulky substituents (e.g., cyclopropyl) may sterically hinder crystallization, necessitating alternative solvents like DMF for recrystallization .

Basic Spectroscopic and Crystallographic Characterization

Q: What key spectroscopic and structural techniques validate the compound’s identity and purity? A:

  • FT-IR: Confirms hydrazone C=N stretch (~1600 cm⁻¹) and absence of carbonyl peaks from unreacted precursors .
  • NMR: ¹H NMR identifies E-configuration via imine proton (δ 8.2–8.5 ppm, singlet) and cyclopropyl protons (δ 1.0–1.3 ppm) .
  • X-ray diffraction: Resolves E-geometry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds). SHELXL refines occupancy/disorder parameters, with R-factor < 5% .

Advanced Computational Modeling for Property Prediction

Q: How do hybrid DFT methods (e.g., B3LYP/6-311G**) aid in predicting electronic and vibrational properties? A: DFT calculations at the B3LYP/6-311G** level simulate gas-phase and solvated structures. Key outputs include:

  • HOMO-LUMO gaps: Predict reactivity (e.g., 4.5–5.0 eV for similar hydrazones) .
  • NMR shifts: Match experimental data within ±0.3 ppm using the GIAO method.
  • Solvent effects: IEFPCM models (ε=78.3 for water) adjust dipole moments and polarizability .

Advanced Crystallographic Challenges with SHELXL

Q: What challenges arise in refining crystal structures of hydrazone derivatives using SHELXL, and how are they resolved? A: Common issues include:

  • Disordered solvent/alkyl chains: PART commands split occupancy (e.g., butoxy groups).
  • Twinned crystals: TWIN law matrices (e.g., -h, -k, l) correct intensity overlaps.
  • Weak diffraction: High-resolution data (<1.0 Å) and restraints (DFIX, SIMU) stabilize refinement . SHELX remains preferred for small-molecule refinement due to robust handling of partial occupancy and non-crystallographic symmetry .

Advanced Resolving Experimental-Computational Discrepancies

Q: How are contradictions between experimental (X-ray) and computational (DFT) bond lengths/angles resolved? A: Discrepancies >0.05 Å in bond lengths often arise from crystal packing forces (e.g., hydrogen bonding compresses N–N distances). AIM (Atoms in Molecules) analysis identifies critical bond paths, while NBO (Natural Bond Orbital) assesses hyperconjugation (e.g., LP(N) → σ*(C–O)). Adjusting DFT functionals (e.g., M06-2X for dispersion) or including solvent effects in calculations reduces errors .

Advanced Bioactivity Assay Design and Molecular Docking

Q: What methodologies are recommended for evaluating biological activity and target interactions? A:

  • In vitro assays: Use MTT (cytotoxicity) and enzyme inhibition (e.g., COX-2 for anti-inflammatory screening) with IC₅₀ determination .
  • Docking studies: AutoDock Vina or Glide dock the compound into target proteins (e.g., PDB: 1CX2). Parameters: grid size = 20 ų, Lamarckian GA, 50 runs. Validate poses with MM-GBSA binding energy calculations (ΔG < −8 kcal/mol) .

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